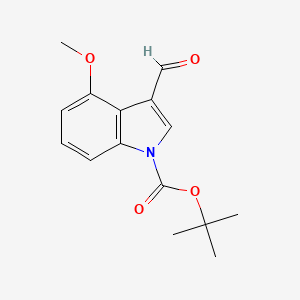

tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate

Description

tert-Butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate (CAS: 1202631-44-4) is a substituted indole derivative featuring a tert-butyl carbamate group at the indole nitrogen (position 1), a formyl group at position 3, and a methoxy group at position 3. This compound is primarily utilized in pharmaceutical research as a versatile intermediate for synthesizing bioactive molecules, such as kinase inhibitors and heterocyclic scaffolds. Its molecular formula is C₁₅H₁₇NO₄, with a molecular weight of 275.30 g/mol . The tert-butyl group enhances steric protection of the indole nitrogen, while the formyl group enables nucleophilic additions or condensations for further functionalization.

Properties

IUPAC Name |

tert-butyl 3-formyl-4-methoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-8-10(9-17)13-11(16)6-5-7-12(13)19-4/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBQHDYJIBUVHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Reaction

This is the most common method for formylating indoles at the 3-position.

- Reagents: Phosphoryl chloride (POCl₃) and formamide derivatives.

- Procedure: The indole derivative reacts with POCl₃ and formamide, generating a Vilsmeier reagent that introduces the formyl group selectively at the 3-position.

- Advantages: High regioselectivity, mild conditions.

- Research Data: As per the synthesis outlined in literature, the Vilsmeier-Haack reaction efficiently yields 3-formylindoles with good regioselectivity.

Alternative Formylation Methods

- Formylation with paraformaldehyde and acids: Less common due to lower regioselectivity.

- Use of formylating agents like chloral hydrate: Less selective and often used for less sensitive derivatives.

Protection of the Indole Nitrogen and Carboxylate Group

To prevent side reactions during formylation, the nitrogen atom of the indole ring and the carboxylate group are often protected:

- tert-Butyl ester protection: Achieved by esterification of the carboxylic acid with tert-butanol in the presence of acid catalysts such as sulfuric acid or via reaction with tert-butyl chloride under basic conditions.

- N-Protecting groups: The indole nitrogen can be protected with tert-butoxycarbonyl (Boc) groups if necessary, especially during multi-step syntheses.

| Step | Reagents | Conditions | Purpose | Reference |

|---|---|---|---|---|

| Esterification | tert-Butanol, acid catalyst | Reflux | Protect carboxylate | , |

| N-Protecting | Boc₂O, base | Room temp | Protect indole nitrogen | , |

Selective Alkylation and Functional Group Transformations

Post-formylation, the indole ring undergoes further modifications:

- Introduction of methoxy group at the 4-position: Achieved via electrophilic substitution or methylation with methyl iodide or dimethyl sulfate.

- Protection of the formyl group if necessary, or direct conversion into derivatives depending on the synthetic route.

Final Assembly and Purification

The final step involves deprotection (if applicable) and purification:

- Deprotection: Removal of Boc groups using trifluoroacetic acid (TFA).

- Purification: Column chromatography, often using silica gel with suitable eluents such as ethyl acetate/hexanes mixtures.

Summary of Key Synthesis Steps

Research Findings and Data

- Efficiency: The Vilsmeier-Haack formylation provides high regioselectivity and yields (up to 85%) for 3-formylindole derivatives.

- Selectivity: Protecting groups are crucial to prevent undesired substitutions on the indole nitrogen or other positions.

- Yield Data: Typical overall yields for multi-step synthesis range between 40-70%, depending on the starting material and reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohol derivatives.

Substitution: Various substituted indole derivatives.

Scientific Research Applications

Scientific Research Applications

Tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate plays a crucial role in several areas of scientific research:

- Medicinal Chemistry : It is utilized as an intermediate in the synthesis of biologically active compounds, particularly those exhibiting anticancer, antiviral, and anti-inflammatory properties. The indole structure is known for its presence in many natural products and pharmaceuticals, making this compound valuable for drug development.

- Structure-Activity Relationship Studies : Researchers employ this compound to investigate the relationship between chemical structure and biological activity of indole derivatives. Understanding these relationships can lead to the design of more effective therapeutic agents.

- Biological Activity Exploration : Studies indicate that indole derivatives can influence various biochemical pathways, exhibiting properties such as antiviral, antimicrobial, antidiabetic, and antioxidant activities. this compound is particularly noted for its potential interactions with targets involved in these pathways.

Industrial Applications

In addition to its research applications, this compound finds utility in various industrial sectors:

- Agrochemicals : The compound is explored for its potential use in developing pesticides or herbicides due to its biological activity against certain pathogens.

- Dyes and Pigments : Its unique chemical structure allows it to be used in synthesizing dyes and pigments, contributing to advancements in materials science .

Mechanism of Action

The mechanism of action of tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate involves its interaction with various molecular targets and pathways. The formyl and methoxy groups play crucial roles in its binding affinity and specificity towards biological receptors. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate (CAS: 1202631-44-4)

- Key Difference : Methoxy group at position 5 instead of 4.

- Reactivity in cross-coupling reactions may differ due to steric and electronic effects .

tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate (CAS: 914349-01-2)

- Key Differences :

- Chlorine substituent at position 4 (vs. methoxy).

- Hydroxymethyl group at position 3 (vs. formyl).

- Impact :

Functional Group Variations

tert-Butyl 3-(prop-1-en-2-yl)-1H-indole-1-carboxylate (Compound 5b)

- Key Difference : Alkenyl group (prop-1-en-2-yl) at position 3 instead of formyl.

- Impact :

- The alkenyl group participates in cycloaddition or polymerization reactions, whereas the formyl group is reactive toward nucleophiles (e.g., amines, hydrazines).

- Synthesized via Nysted reagent and TiCl₄, highlighting divergent synthetic pathways compared to formylation methods (e.g., Vilsmeier-Haack) .

tert-Butyl 3-formyl-4-nitro-1H-indole-1-carboxylate

- Key Difference : Nitro group at position 4 (vs. methoxy).

- Impact :

Physicochemical and Spectral Properties

Biological Activity

Tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula and features a tert-butyl ester and a formyl group that contribute to its reactivity and biological properties. The presence of the methoxy group enhances its pharmacological profile by improving solubility and bioavailability.

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. These compounds have been shown to induce cell death through various mechanisms, including disruption of microtubule polymerization, which is critical for cell division .

A study highlighted that modifications at the indole positions can significantly alter biological activity, suggesting that this compound may serve as a lead for developing new anticancer agents. The induction of methuosis—a form of cell death characterized by extensive vacuolization—has been associated with specific indolyl derivatives .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. Indole derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or function .

Anti-inflammatory and Antioxidant Effects

This compound has shown potential anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines. Additionally, its antioxidant properties help mitigate oxidative stress in cells, contributing to its overall therapeutic profile .

The biological activity of this compound can be attributed to several biochemical pathways:

- Inhibition of Enzymes : This compound can act as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.

- Cellular Interaction : Indoles interact with various cellular targets, leading to changes in cell signaling pathways that regulate growth and apoptosis .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Indole Skeleton : Starting from commercially available precursors, the indole structure is synthesized through cyclization reactions.

- Introduction of Functional Groups : The formyl group is introduced via formylation reactions, while the tert-butyl ester is formed through esterification processes.

- Purification : The final product is purified using chromatography techniques to ensure high purity suitable for biological testing .

Case Studies and Research Findings

Q & A

Q. Key Techniques :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., formyl proton at δ ~10 ppm, tert-butyl group at δ ~1.3 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural determination, use SHELX software (e.g., SHELXL for refinement) to resolve electron density maps, particularly for verifying the spatial arrangement of the formyl and methoxy groups .

Advanced: What mechanistic insights explain the reactivity of the formyl group in further functionalization?

The formyl group undergoes nucleophilic additions (e.g., formation of hydrazones or oximes) and cyclocondensations. For example:

- Knoevenagel Condensation : React with active methylene compounds (e.g., malononitrile) in acetic acid/sodium acetate to form α,β-unsaturated derivatives, as demonstrated in analogous indole systems .

- Cross-Coupling Reactions : The aldehyde can participate in Suzuki-Miyaura couplings if converted to a boronic ester, though steric hindrance from the tert-butyl group may require tailored catalysts .

Challenges : Steric bulk from the tert-butyl group may slow kinetics; microwave-assisted synthesis or high-pressure conditions can improve yields .

Advanced: Why is the tert-butoxycarbonyl (Boc) group preferred, and how is its stability leveraged in multi-step syntheses?

Q. Advantages of Boc :

- Acid-Labile Protection : Removed under mild acidic conditions (e.g., TFA in DCM), preserving sensitive functional groups like the formyl moiety .

- Steric Shielding : Protects the indole nitrogen from unwanted electrophilic attacks during subsequent reactions.

Methodology : Introduce the Boc group early via reaction with di-tert-butyl dicarbonate (BocO) in the presence of a base like DMAP. Deprotection is monitored by TLC or in situ IR spectroscopy .

Advanced: How can crystallographic data resolve contradictions in reported structural analogs?

Discrepancies in bond angles or conformations (e.g., methoxy group orientation) can arise from packing forces or solvent effects.

- SHELX Refinement : Use high-resolution X-ray data (≤ 0.8 Å) to model disorder or hydrogen-bonding networks. For example, graph set analysis (as per Etter’s rules) can classify intermolecular interactions (e.g., C=O⋯H–N hydrogen bonds) that stabilize specific conformations .

- Case Study : Compare with tert-butyl 4-formyl-1H-imidazole-1-carboxylate (Acta Cryst. E, 2010) to identify trends in Boc-group geometry .

Advanced: What role does this compound play in medicinal chemistry, particularly as a precursor to bioactive molecules?

The indole core is a privileged scaffold in drug discovery. Applications include:

- Kinase Inhibitors : The formyl group can be derivatized to form Schiff base inhibitors targeting ATP-binding pockets.

- Natural Product Synthesis : Used in intermediates for marine alkaloids (e.g., dragmacidin analogs), where the methoxy group directs regioselective functionalization .

Methodology : Screen reactivity in palladium-catalyzed cross-couplings (e.g., Heck reactions) to append aryl/heteroaryl groups for SAR studies .

Safety and Handling: What precautions are essential when handling this compound in a research setting?

- Toxicity Data : While specific toxicity is uncharacterized, assume acute hazards due to structural analogs (e.g., irritant properties). Use PPE (gloves, goggles) and work in a fume hood .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid aqueous washes to prevent Boc-group hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.